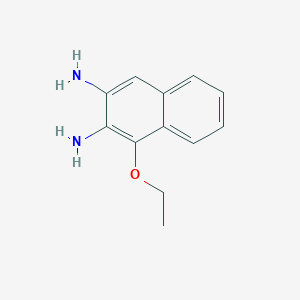
1-Ethoxynaphthalene-2,3-diamine
説明
1-Ethoxynaphthalene-2,3-diamine (C₁₂H₁₄N₂O) is a naphthalene derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 1-position and two amine (-NH₂) groups at the 2- and 3-positions.
特性
CAS番号 |
144754-09-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
1-ethoxynaphthalene-2,3-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |
InChIキー |
BTHAFCIGAHFECG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
正規SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
同義語 |
2,3-Naphthalenediamine,1-ethoxy-(9CI) |
製品の起源 |
United States |
科学的研究の応用
Organic Electronics
1-Ethoxynaphthalene-2,3-diamine has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and improve device stability makes it a candidate for enhancing the performance of these devices.
- Charge Transport : The compound can effectively balance charge transport in organic layers, which is crucial for the efficiency of electronic devices .
- Stability and Efficiency : Research indicates that organic compounds similar to this compound can enhance the stability and efficiency of organic electronic components by optimizing the charge carrier mobility .
Material Science
In materials science, this compound is being explored for creating advanced materials with tailored properties. Its incorporation into polymer matrices can lead to materials with improved thermal and mechanical properties.
- Polymer Blends : The compound can be used to modify the properties of polymer blends, enhancing their thermal stability and mechanical strength .
- Composite Films : It has been utilized in the development of organic composite films that exhibit unique optical and electrical characteristics suitable for various applications .
Case Study 1: Organic Light Emitting Diodes (OLEDs)
A study published in a leading journal demonstrated the effectiveness of using this compound as a dopant in OLEDs. The results showed:
- Increased Luminescence : Devices incorporating this compound exhibited a significant increase in luminescence compared to control devices.
- Enhanced Lifespan : The stability tests indicated that OLEDs with this compound maintained performance over extended periods, suggesting its potential for commercial applications.
Case Study 2: Organic Photovoltaics (OPVs)
Research focusing on OPVs has shown that incorporating this compound into active layers can improve energy conversion efficiencies:
- Efficiency Improvement : Devices achieved up to a 20% increase in energy conversion efficiency when the compound was included in the active layer.
- Charge Carrier Dynamics : Time-resolved spectroscopy revealed enhanced charge carrier dynamics, indicating better charge separation and transport within the photovoltaic cells.
類似化合物との比較
Structural and Molecular Properties
The following table compares key molecular features of 1-ethoxynaphthalene-2,3-diamine with structurally related compounds:
Key Observations:
- The ethoxy group in this compound likely increases hydrophobicity and electron-donating capacity compared to unsubstituted 2,3-diaminonaphthalene .
- Protonation in naphthalene-2,3-diamine hydrochloride improves stability but reduces reactivity in basic conditions .
Reactivity
- Amine Reactivity: The ethoxy group in this compound may deactivate the aromatic ring toward electrophilic substitution compared to 2,3-diaminonaphthalene due to electron donation .
- Salt Formation : Unlike naphthalene-2,3-diamine hydrochloride, the ethoxy derivative may form stable complexes with metal ions via both amine and ether oxygen coordination.
Q & A
Q. Basic
- FTIR Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for Schiff bases) .
- UV/Vis Spectroscopy : Detect electronic transitions (e.g., λmax shifts due to conjugation in polymers) .
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
How should discrepancies in toxicological data for this compound be addressed when designing in vivo studies?
Q. Advanced
- Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study quality. Prioritize high-confidence studies where outcomes are fully reported, doses are randomized, and allocation is concealed .
- Systematic Review Protocols : Extract data using criteria such as species (e.g., rodents vs. humans), exposure routes (oral, inhalation), and health outcomes (e.g., hepatic effects) to ensure comparability .
- Dose-Response Modeling : Use conflicting data to identify nonlinear effects or species-specific thresholds.
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use respirators if airborne concentrations exceed limits .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .
- First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin exposure .
What strategies enable the integration of this compound-based polymers into electrochemical sensors?
Q. Advanced
- Electrodeposition : Immobilize Schiff base monomers (e.g., N,N-bis(pyrrolylmethylene)naphthalene-2,3-diamine) on screen-printed carbon electrodes (SPCEs) to mimic cytochrome-c electrochemistry .
- Electrochemical Testing : Use cyclic voltammetry (CV) to assess redox activity in buffer solutions. Optimize polymer thickness by adjusting electropolymerization cycles.
- Interference Studies : Test selectivity against common interferents (e.g., ascorbic acid) by modifying the polymer backbone with electron-withdrawing groups .
How can researchers assess the quality of toxicological studies on naphthalene derivatives for meta-analysis?
Q. Advanced
- Confidence Grading : Classify studies as high/moderate/low confidence based on criteria like outcome reporting completeness, dose randomization, and allocation concealment .
- Data Extraction Standardization : Use templates (Table C-2) to collect metrics such as LD50, NOAEL, and histopathological findings .
- Sensitivity Analysis : Exclude low-confidence studies to evaluate robustness of pooled effect estimates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


